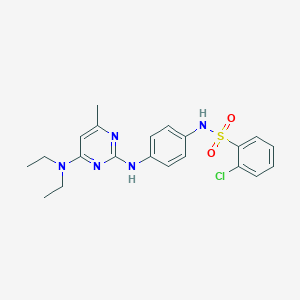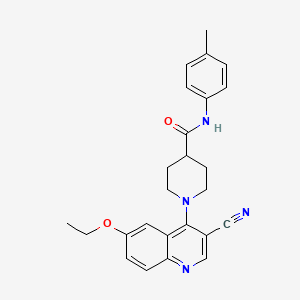
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in multiple cellular processes, including inflammation, cell proliferation, and cell death. CEP-1347 has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has been conducted on fluoroquinolone-based compounds, similar in structure to the one , focusing on their synthesis and evaluation for antimicrobial and antifungal activities. Patel and Patel (2010) synthesized a series of compounds and tested their antibacterial and antifungal properties, providing a foundation for further exploration of similar compounds in fighting infectious diseases (Patel & Patel, 2010).
Insecticidal Applications
Pyridine derivatives, akin to the compound of interest, have been synthesized and tested against cowpea aphids, showing significant insecticidal activity. Bakhite et al. (2014) demonstrated that one of the synthesized compounds exhibited approximately four times the insecticidal activity of acetamiprid, a widely used insecticide (Bakhite et al., 2014).
Anti-inflammatory and Analgesic Research
Studies have also focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Abu-Hashem et al. (2020) synthesized a range of compounds derived from visnaginone and khellinone, testing them as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors with promising analgesic and anti-inflammatory activities (Abu-Hashem et al., 2020).
Antihypertensive Agent Development
Obase et al. (1983) engaged in structural modifications of 4-piperidylbenzimidazolinones, exploring new piperidines as potential antihypertensive agents. This research contributes to the ongoing search for new therapeutic agents to manage hypertension (Obase et al., 1983).
Antiprotozoal and Antitubercular Activity
Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to synthesize a library of polyhydroquinoline scaffolds, evaluating their antibacterial, antitubercular, and antimalarial activities. This highlights the potential of such compounds in addressing various infectious diseases (Sapariya et al., 2017).
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-3-31-21-8-9-23-22(14-21)24(19(15-26)16-27-23)29-12-10-18(11-13-29)25(30)28-20-6-4-17(2)5-7-20/h4-9,14,16,18H,3,10-13H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKIQGLJSHYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
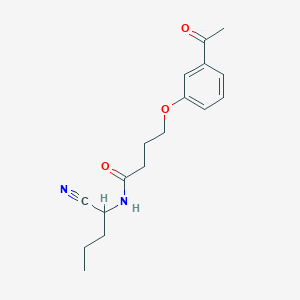

![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)
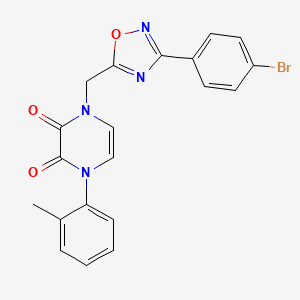
![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)
![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
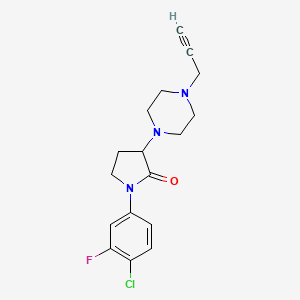
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

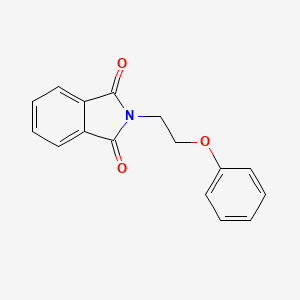
![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)
